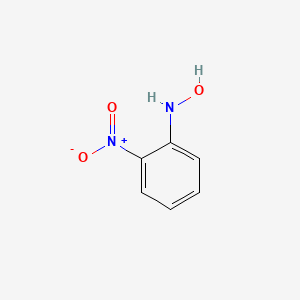
Hydroxylamine, N-(o-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxylamine, N-(o-nitrophenyl)- is an organic compound that features a hydroxylamine group attached to an o-nitrophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxylamine, N-(o-nitrophenyl)- can be synthesized through several methods. One common approach involves the reaction of o-nitrobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve o-nitrobenzaldehyde in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride and a base, such as sodium hydroxide, to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
Industrial production of hydroxylamine, N-(o-nitrophenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxylamine, N-(o-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions.
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron in acidic conditions.
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Reduction: o-Aminophenylhydroxylamine.
Oxidation: o-Nitrosophenylhydroxylamine, o-Nitrophenylhydroxylamine.
Substitution: N-substituted o-nitrophenyl derivatives.
Applications De Recherche Scientifique
Hydroxylamine, N-(o-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and as a probe for studying protein modifications.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of hydroxylamine, N-(o-nitrophenyl)- involves its ability to undergo various chemical transformations, which can modify the structure and function of target molecules. For example, its reduction to an amine group can lead to the formation of new chemical bonds, while its oxidation can introduce reactive nitroso or nitro groups. These transformations can affect the activity of enzymes, proteins, and other biological molecules, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Hydroxylamine, N-(o-nitrophenyl)- can be compared with other similar compounds, such as:
Hydroxylamine, N-(p-nitrophenyl)-: Similar structure but with the nitro group in the para position, leading to different reactivity and applications.
Hydroxylamine, N-(m-nitrophenyl)-:
O-substituted hydroxylamines: Compounds where the hydroxylamine group is substituted with various functional groups, leading to diverse reactivity and applications.
Uniqueness
Hydroxylamine, N-(o-nitrophenyl)- is unique due to the ortho positioning of the nitro group, which influences its reactivity and the types of chemical transformations it can undergo. This positioning can lead to specific interactions with biological molecules and unique applications in research and industry.
Propriétés
Numéro CAS |
19613-87-7 |
|---|---|
Formule moléculaire |
C6H6N2O3 |
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
N-(2-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C6H6N2O3/c9-7-5-3-1-2-4-6(5)8(10)11/h1-4,7,9H |
Clé InChI |
ADEHRJVMSGIOHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















